REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]C)[C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11].B(Br)(Br)Br.Cl>ClCCl>[OH:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11]
|
Name
|
2-iodo-6-methoxybenzenesulfonamide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=CC=C1)OC)S(=O)(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred at room temperature for a further 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this initial charge
|
Type
|
EXTRACTION
|
Details
|
extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=CC=C1)I)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |